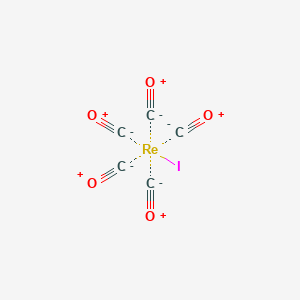![molecular formula C17H16N4O2S2 B227670 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole-containing heterocycles. It is a synthetic compound that has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. It has been shown to inhibit the activity of certain enzymes that are involved in these processes.
Biochemical and Physiological Effects
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of certain fungi and bacteria. Moreover, this compound has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high purity and high yield. This makes it easier to obtain reproducible results. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Moreover, future research could focus on optimizing the synthesis method of this compound, in order to improve its yield and purity. Finally, this compound could be evaluated for its potential as a diagnostic tool for certain diseases.
Méthodes De Synthèse
The synthesis method of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-phenyl-2-thiocyanatoacetic acid with 6-ethyl-2-thiouracil in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown potential in various scientific research applications. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial activities, as well as its potential as an anti-inflammatory agent. Moreover, this compound has been evaluated for its potential as a diagnostic tool for certain diseases.
Propriétés
Nom du produit |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C17H16N4O2S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-12-8-14(22)20-16(18-12)25-10-15(23)21-17-19-13(9-24-17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20,22)(H,19,21,23) |
Clé InChI |
YQTYKVSAGNQAJZ-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)